molecular formula C14H20N2OS B14946784 (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone

(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone

Cat. No.: B14946784
M. Wt: 264.39 g/mol
InChI Key: RCHOYZMRIARIKY-UHFFFAOYSA-N
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Description

(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methyl group and a tetrahydrobenzo[c]thiophene moiety attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrobenzo[c]thiophene core, followed by the introduction of the piperazine ring. The final step involves the attachment of the methanone group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone
  • (4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-propanone

Uniqueness

(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone is unique due to its specific substitution pattern and the presence of both piperazine and tetrahydrobenzo[c]thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H20N2OS

Molecular Weight

264.39 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

InChI

InChI=1S/C14H20N2OS/c1-15-6-8-16(9-7-15)14(17)13-12-5-3-2-4-11(12)10-18-13/h10H,2-9H2,1H3

InChI Key

RCHOYZMRIARIKY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3CCCCC3=CS2

Origin of Product

United States

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